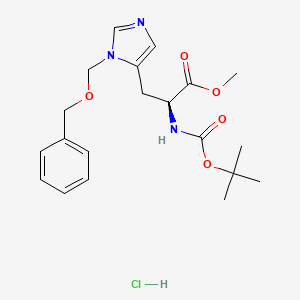

Boc-his(3-bom)-ome hcl

Description

Evolution of Protecting Group Strategies in Organic Synthesis

The concept of using protecting groups to temporarily mask a reactive functional group has been a cornerstone of organic chemistry since the pioneering work of Emil Fischer on carbohydrate synthesis. thieme-connect.de This strategy allows chemists to conduct reactions at other sites within a complex molecule without unintended side reactions. The evolution of these strategies has been driven by the increasing complexity of synthetic targets, such as natural products and pharmaceuticals, which demand high selectivity and efficiency.

In the mid-20th century, protecting groups became a standard tool, leading to the development of a vast arsenal (B13267) of groups with varying stability and cleavage conditions. Key milestones include the introduction of silyl (B83357) ethers in the 1960s and 70s, which offered ease of application and removal. An effective protecting group strategy is defined by several tactical considerations: the group must be easy to introduce and remove in high yields, be stable to a wide range of reaction and purification conditions, and not introduce new complications like additional stereogenic centers. thieme-connect.de

Significance of Histidine in Peptide and Protein Architectures

Histidine is one of the 20 natural amino acids and is considered perhaps the most versatile in protein structure and function. nih.gov Its unique properties stem from its imidazole (B134444) side chain, which has a pKa value near physiological pH (~6.5). nih.govmdpi.com This allows histidine to act as both a proton donor and acceptor in biological environments, a critical function in many enzymatic reactions. mdpi.comhaverford.edu

The imidazole ring's two nitrogen atoms can participate in various interactions:

Catalysis: In the active sites of many enzymes, such as in catalytic triads, the basic nitrogen of histidine activates other residues like serine or cysteine by abstracting a proton. wikipedia.org It also functions in proton shuttle mechanisms, as seen in carbonic anhydrases. wikipedia.org

Metal Ion Coordination: The nitrogen atoms are excellent ligands for metal cations like zinc and copper, playing a crucial role in the structure and function of metalloproteins. nih.govsmolecule.com

Structural Stability: Histidine contributes to protein architecture through hydrogen bonding (acting as both donor and acceptor), π-π stacking interactions with other aromatic residues, and cation-π interactions. nih.gov

Modulation of Interactions: The ability of histidine to switch between a neutral and a protonated (cationic) state depending on the local pH allows it to modulate molecular interactions, for example, turning an attractive cation-π interaction into a repulsive one upon protonation. nih.gov

This versatility makes histidine a key player in a wide array of biological processes, from enzyme catalysis to oxygen binding in hemoglobin. wikipedia.orgmdpi.com

Challenges in Histidine Residue Protection for Peptide Synthesis

Despite its biological importance, the unique reactivity of the histidine side chain presents significant challenges during chemical peptide synthesis. peptide.com The primary issue is the nucleophilic nature of the unprotected imidazole ring. This can lead to several undesirable side reactions:

Racemization: The imidazole nitrogen can abstract the proton from the α-carbon, especially during the carboxyl group activation step required for peptide bond formation. This leads to enolization and a loss of stereochemical integrity (racemization), which is a serious problem as the biological activity of peptides is highly dependent on their specific 3D structure. psu.edutu-darmstadt.de Histidine is known to be one of the most racemization-prone amino acids during base-mediated coupling. tu-darmstadt.de

Side Reactions: The unprotected imidazole can react with the activated carboxyl group of the incoming amino acid, leading to acylation of the side chain. While this is often reversible, it consumes the activated acid, requiring an excess of reagents to ensure the primary reaction proceeds to completion. peptide.com

Migration of Protecting Groups: Certain protecting groups can migrate or be prematurely lost under the reaction conditions used in peptide synthesis. peptide.com

Early strategies often involved using histidine with an unprotected side chain, accepting these difficulties as a "lesser evil" compared to the problems associated with available protecting groups. psu.edu For instance, the N(im)-benzyl group requires harsh conditions for removal, while acyl- and sulfonyl-type groups are often too labile and susceptible to nucleophilic displacement. psu.edu Therefore, the development of stable, reliable, and selectively removable protecting groups for the histidine imidazole ring is crucial for the successful synthesis of histidine-containing peptides. psu.edu

Overview of Boc-His(3-Bom)-OMe HCl in Modern Synthetic Methodologies

This compound is a specifically protected derivative of L-histidine designed to overcome the challenges encountered during peptide synthesis. It serves as a valuable building block for incorporating histidine residues into peptide chains with high efficiency and minimal side reactions. smolecule.comchemimpex.com

The compound features three key modifications to the basic histidine structure:

Boc (tert-butoxycarbonyl) group: This group protects the α-amino group. It is stable under many synthetic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). smolecule.com This is a cornerstone of the Boc-based strategy for solid-phase peptide synthesis (SPPS).

Bom (benzyloxymethyl) group: This group protects the π-nitrogen (N-3) of the imidazole side chain. The Bom group is stable under the acidic conditions used to remove the Boc group but can be cleaved via hydrogenolysis. smolecule.com Its presence is critical as it reduces the nucleophilicity of the imidazole ring, thereby suppressing racemization and unwanted side-chain reactions during coupling. smolecule.com Spectroscopic studies have shown that Bom protection lowers the pKa of the imidazole ring, further diminishing its nucleophilicity. smolecule.com

Methyl ester (OMe): The carboxyl group is protected as a methyl ester, which can be hydrolyzed (saponified) under basic conditions.

Hydrochloride (HCl) salt: The compound is supplied as a hydrochloride salt, which often improves its stability and handling characteristics.

This dual protection scheme allows for precise, stepwise control during peptide synthesis. smolecule.com The Boc group on the amine and the Bom group on the imidazole ring provide orthogonal protection, ensuring that each can be manipulated without affecting the other or the growing peptide chain. This compound is particularly valuable in both solution-phase and solid-phase synthesis methodologies for producing complex peptides and proteins for research, drug development, and biotechnology. smolecule.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83468-80-8 | chemimpex.comglpbio.com |

| Molecular Formula | C₂₀H₂₈ClN₃O₅ | smolecule.comappchemical.com |

| Molecular Weight | 425.9 g/mol | smolecule.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Melting Point | 138-143 ºC | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride | smolecule.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-alpha-tert-butoxycarbonyl-N-pi-benzyloxymethyl-L-histidine methyl ester hydrochloride |

| Boc | tert-butoxycarbonyl |

| Bom | benzyloxymethyl |

| OMe | Methyl ester |

| HCl | Hydrochloride |

| Fmoc | Fluorenylmethyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-phase peptide synthesis |

| HOBt | Hydroxybenzotriazole |

| Dmb | 2,4-dimethoxybenzyl |

| Hmb | 2-hydroxy-4-methoxybenzyl |

| Trt | Trityl (Triphenylmethyl) |

| Bum | t-Butyloxymethyl |

| MBom | 4-methoxy-benzyloxymethyl |

| Z | Benzyloxycarbonyl |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| DMF | Dimethylformamide |

| DCM | Dichloromethane (B109758) |

| NMP | N-methyl-2-pyrrolidone |

| DIPEA | N,N-Diisopropylethylamine |

| DIC | N,N'-Diisopropylcarbodiimide |

| TIS | Triisopropylsilane |

| TESOTf | Triethylsilyl trifluoromethanesulfonate |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Precursor Chemistry of Boc His 3 Bom Ome Hcl

Total Synthesis Approaches for Boc-His(3-Bom)-OMe HCl

The total synthesis of this compound is centered around the sequential and regioselective protection of the histidine molecule. The process typically starts with the protection of the α-amino and carboxyl groups, followed by the crucial and often challenging regioselective protection of the imidazole (B134444) side chain.

The imidazole ring of histidine has two nitrogen atoms, N-τ (tele) and N-π (pros), which can both be alkylated. For the synthesis of this compound, the benzyloxymethyl (Bom) group must be introduced specifically at the N-π position. This regioselectivity is critical as the N-π protected histidine derivatives are known to suppress racemization during peptide coupling reactions. researchgate.net

One common strategy to achieve this involves the use of a precursor where the α-amino group is already protected with a tert-Butoxycarbonyl (Boc) group and the carboxyl group is esterified, typically as a methyl ester (Boc-His-OMe). The reaction of Boc-His-OMe with benzyloxymethyl chloride (Bom-Cl) in a suitable solvent like dichloromethane (B109758) (DCM) and in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃) leads to the desired N-π-Bom protected product. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Another approach involves the initial protection of the more sterically accessible N-τ nitrogen with a temporary protecting group. This directs the subsequent alkylation with Bom-Cl to the N-π position. The temporary protecting group is then selectively removed to yield the N-π-Bom protected histidine derivative.

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids in peptide synthesis. nih.govwikipedia.org Its introduction prevents the amino group from participating in unwanted reactions during subsequent synthetic steps.

The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under various conditions, including aqueous solutions with a base like sodium hydroxide, or in organic solvents like acetonitrile (B52724) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org For the synthesis of this compound, the Boc protection is often one of the initial steps, performed on histidine or its methyl ester. The Boc group is stable under the basic and nucleophilic conditions used in subsequent steps but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org

| Method | Reagents | Conditions | Reference |

| Aqueous | Di-tert-butyl dicarbonate, Sodium hydroxide | Water, Ambient temperature | wikipedia.org |

| Anhydrous | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP) | Acetonitrile | wikipedia.org |

| Solvent-Free | Di-tert-butyl dicarbonate, Iodine (catalyst) | Ambient temperature | organic-chemistry.org |

The benzyloxymethyl (Bom) group is employed to protect the imidazole side chain of histidine, specifically at the N-π nitrogen. This protection is crucial for several reasons: it prevents the imidazole nitrogen from acting as a nucleophile in side reactions, and it significantly reduces the risk of racemization at the α-carbon during peptide bond formation. nih.gov The N-π-Bom group is stable under the acidic conditions used to remove the Nα-Boc group, providing orthogonality in the protection scheme. researchgate.net

The introduction of the Bom group is typically accomplished by reacting a pre-protected histidine derivative, such as Boc-His-OMe, with benzyloxymethyl chloride (Bom-Cl). The reaction is carried out in an inert solvent like dichloromethane (DCM) at room temperature. A base, for instance, triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is added to scavenge the HCl generated during the reaction.

The regioselectivity of this alkylation, favoring the N-π position, is a key aspect of the synthesis. bris.ac.uk While mixtures of N-π and N-τ isomers can form, reaction conditions can be optimized to favor the desired N-π product. bris.ac.uk

Esterification of the carboxylic acid group of histidine to form a methyl ester (OMe) is a common step in the synthesis of this compound. This protection prevents the carboxyl group from reacting during subsequent steps, such as the introduction of the Bom group.

A standard method for this esterification is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). For instance, treating a suspension of histidine in methanol with thionyl chloride at low temperatures effectively yields the histidine methyl ester dihydrochloride. This can then be used in the subsequent Boc protection and N-π-Bom alkylation steps.

Alternatively, if the α-amino group is already protected (e.g., as Boc-histidine), the esterification can be carried out using reagents like methyl iodide or diazomethane, although the latter is hazardous and less commonly used in industrial settings.

Incorporation of the Benzyloxymethyl (Bom) Protecting Group at the Imidazole N-π Position

Optimization of Synthetic Yields and Purity

Optimizing the synthetic route for this compound is crucial for achieving high yields and purity, which are essential for its use in pharmaceutical and research applications. This involves careful selection of reaction conditions and solvent systems.

The choice of reaction conditions and solvents plays a significant role in the outcome of each synthetic step. For the N-π alkylation with Bom-Cl, dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve the reactants. The use of a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is critical for neutralizing the generated HCl and driving the reaction to completion. The reaction is typically run at room temperature for several hours. bris.ac.uk

Purification of the intermediates and the final product is often achieved through column chromatography on silica (B1680970) gel. bris.ac.uk The selection of the eluent system is critical for separating the desired product from unreacted starting materials, byproducts, and any regioisomers that may have formed. bris.ac.uk For example, a gradient of ethyl acetate (B1210297) and methanol can be effective for separating the N-π and N-τ isomers of Bom-protected histidine derivatives. bris.ac.uk

The final product, Boc-His(3-Bom)-OMe, is often converted to its hydrochloride salt (HCl) to improve its stability and handling properties. chemimpex.com This is typically done by treating a solution of the free base with a solution of HCl in a suitable solvent, such as methanol or diethyl ether, followed by precipitation of the salt. chemimpex.com

| Reaction Step | Typical Solvents | Key Reagents/Conditions | Purpose/Outcome | Reference |

| N-π-Alkylation | Dichloromethane (DCM) | Benzyloxymethyl chloride (Bom-Cl), Triethylamine (TEA) or NaHCO₃, Room Temperature | Regioselective introduction of the Bom group at the N-π position of the imidazole ring. | |

| Purification | Ethyl Acetate/Methanol | Silica gel column chromatography | Separation of regioisomers and purification of the desired N-π-Bom product. | bris.ac.uk |

| Salt Formation | Methanol or Diethyl Ether | Hydrogen Chloride (HCl) | Conversion to the stable hydrochloride salt for improved handling and storage. | chemimpex.com |

Purification Protocols and Strategies for Isomer Separation

The purification of this compound and the separation of its potential isomers are critical steps to ensure the high purity required for its applications, particularly in peptide synthesis. The presence of isomeric impurities can significantly impact the outcome of subsequent reactions.

Purification of the target compound typically involves standard chromatographic techniques. Following the synthesis, the crude product is often subjected to column chromatography on silica gel. A gradient elution system, for instance using ethyl acetate and methanol, has been proven effective in separating the desired product from reaction byproducts and unreacted starting materials. In one documented procedure, elution with ethyl acetate followed by a mixture of ethyl acetate and methanol (e.g., 19:1 then 9:1) successfully yielded the purified Boc-His(3-Bom)-OMe. bris.ac.uk

A significant challenge in the synthesis of protected histidine derivatives is the potential for the formation of regioisomers, specifically the π-isomer (Nπ-protected, also referred to as the 1-isomer) and the τ-isomer (Nτ-protected, or 3-isomer). The desired product, Boc-His(3-Bom)-OMe, is the τ-isomer. The formation of the undesired π-isomer is a common side reaction. bris.ac.uk

Fortunately, these regioisomers exhibit different physicochemical properties, which allows for their separation using chromatographic methods. Thin-layer chromatography (TLC) can be used to monitor the progress of the separation, as the isomers will have different retention factors (Rf values). bris.ac.uk For instance, in a given solvent system, Z-His(3-Bum)-OMe and its π-isomer, Z-His(1-Bum)-OMe, showed distinct Rf values of 0.44 and 0.53, respectively. bris.ac.uk

For preparative separation, column chromatography on silica gel is the standard method. bris.ac.uk The choice of eluent system is crucial for achieving good resolution between the isomers. A mixture of ethyl acetate and methanol has been demonstrated to be effective for separating the regioisomers of a similar compound, Z-His(Bum)-OMe. bris.ac.uk

In addition to chromatography, recrystallization can be a valuable technique for purifying the final product and removing minor impurities. scirp.org The choice of solvent for recrystallization is critical and often determined empirically. scirp.org

Advanced analytical techniques are employed to confirm the purity and identity of the final product, including the absence of the undesired isomer. High-performance liquid chromatography (HPLC) is a powerful tool for assessing purity. chemimpex.com Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can distinguish between the π- and τ-isomers due to the different chemical environments of the imidazole protons. bris.ac.uk Mass spectrometry (MS) is used to confirm the molecular weight of the compound. bris.ac.uk

More advanced separation techniques like ultra-performance liquid chromatography (UPLC) and ion mobility spectrometry (IMS), including high-resolution differential ion mobility spectrometry (FAIMS), have shown significant potential for separating complex mixtures of peptide isomers. nih.govresearchgate.netnih.govresearchgate.netacs.org While not specifically documented for this compound, these techniques offer high resolving power and could be applied to separate challenging isomeric mixtures that are difficult to resolve by conventional chromatography. nih.govnih.gov

Table 1: Chromatographic Separation of Histidine Derivative Isomers

| Compound | Isomers | Separation Method | Eluent System | Reference |

|---|---|---|---|---|

| Z-His(Bum)-OMe | π- and τ-isomers | Silica Gel Chromatography | EtOAc/MeOH (39:1) | bris.ac.uk |

Comparative Analysis of this compound Synthesis with Other Protected Histidine Derivatives

The synthesis of this compound is part of a broader field of preparing protected histidine derivatives for peptide synthesis. The choice of protecting groups for the α-amino group and the imidazole side chain significantly influences the synthetic strategy, yield, purity, and the potential for side reactions, most notably racemization.

A primary concern in the coupling of histidine derivatives is the high propensity for racemization, which is catalyzed by the unprotected π-nitrogen of the imidazole ring. peptide.com To suppress this, protection of the imidazole nitrogen is crucial. Various protecting groups have been developed, each with its own advantages and disadvantages.

Comparison of Imidazole Protecting Groups:

Boc (tert-butyloxycarbonyl): When used as a side-chain protecting group (Boc-His(Boc)-OH), it is labile and removed under the same acidic conditions as the α-amino Boc group. This limits its utility to the synthesis of short peptides or for introducing histidine near the N-terminus. peptide.com

Dnp (2,4-dinitrophenyl): The Dnp group is stable under most reaction conditions but requires specific deprotection steps. peptide.com

Tos (Tosyl): The Tos group can be cleaved by reagents like HOBt, which is often present in coupling reactions, limiting its application. peptide.com

Trt (Trityl): Fmoc-His(Trt)-OH is widely used in Fmoc-based solid-phase peptide synthesis (SPPS). The bulky trityl group is typically attached to the π-nitrogen. bris.ac.uk

Bom (Benzyloxymethyl): The Bom group, attached to the τ-nitrogen as in Boc-His(3-Bom)-OH, is highly effective at suppressing racemization. peptide.com However, the synthesis of Bom-protected histidine is often more complex and costly compared to other derivatives. peptide.com Cleavage of the Bom group can release formaldehyde (B43269), necessitating the use of scavengers. researchgate.net

Bum (tert-Butoxymethyl): Similar to Bom, the Bum group can also be used for imidazole protection and is effective in preventing racemization. bris.ac.uk

The synthesis of τ-protected histidine derivatives like Boc-His(3-Bom)-OH is generally more challenging than the preparation of π-protected counterparts. The direct alkylation of the imidazole ring often leads to a mixture of regioisomers, with the π-isomer frequently being the major product. bris.ac.uk Therefore, specific strategies are required to achieve regioselective synthesis of the desired τ-isomer.

Table 2: Comparison of Histidine Protecting Groups

| Protecting Group | Position of Attachment | Racemization Suppression | Cleavage Conditions | Key Considerations |

|---|---|---|---|---|

| Boc | π | Moderate | Acid (TFA) | Labile, suitable for short peptides. peptide.com |

| Dnp | π | Good | Thiolysis | Stable to acid and base. peptide.com |

| Tos | π | Moderate | HOBt, HF | Limited compatibility with some coupling reagents. peptide.com |

| Trt | π | Good | Mild Acid | Widely used in Fmoc-SPPS. bris.ac.uk |

| Bom | τ | Excellent | Strong Acid (HF), Hydrogenolysis | More complex synthesis, higher cost. peptide.com |

In the context of Boc-based synthesis, Boc-His(3-Bom)-OH offers a significant advantage in minimizing racemization, which is a critical factor for the synthesis of high-purity, biologically active peptides. peptide.com While other derivatives like Boc-His(Tos)-OH and Boc-His(Dnp)-OH are available, the superior performance of the Bom group in preventing epimerization makes it an invaluable, albeit more expensive, choice for challenging syntheses. peptide.com The development of more efficient synthetic routes to τ-protected histidine derivatives remains an active area of research in peptide chemistry.

Chemical Reactivity and Mechanistic Investigations of Boc His 3 Bom Ome Hcl

Reactivity Profile in Amide Bond Formation

The primary application of Boc-His(3-Bom)-OMe HCl is in the formation of amide (peptide) bonds. The reactivity of this compound is carefully modulated by its protecting groups and the esterification of its carboxyl group.

Nucleophilic Attack and Coupling Mechanism

In peptide synthesis, the formation of a peptide bond involves the nucleophilic attack of a free amino group of one amino acid on the activated carboxyl group of another. While this compound itself has a methyl ester, which is not highly activated, it is a precursor to more reactive species. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, Boc-His(3-Bom)-OH, which is then activated for coupling. biocrick.com

The mechanism of coupling involves the activation of the carboxyl group, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC), to form a highly reactive intermediate. rhhz.net This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of a stable amide bond. The presence of the Bom group on the π-nitrogen of the imidazole (B134444) ring is critical to prevent racemization, a common side reaction with histidine derivatives during coupling. bris.ac.ukalchemyst.co.uk

Role of the N-Hydroxysuccinimide (OSu) Ester Activation (for related derivatives)

A common strategy to enhance the efficiency of amide bond formation is the conversion of the carboxylic acid to an N-hydroxysuccinimide (OSu) ester. chemimpex.com For instance, the related derivative Boc-His(3-Bom)-OSu is synthesized from Boc-His(3-Bom)-OH using N-hydroxysuccinimide (HOSu) and a coupling agent like DCC.

The OSu group is an excellent leaving group, making the carbonyl carbon of the ester highly electrophilic and thus, more susceptible to nucleophilic attack by an amine. pnas.org This activation facilitates a smooth and efficient coupling reaction under mild conditions, minimizing side reactions and ensuring high yields of the desired peptide. google.com The OSu ester of Boc-protected histidine derivatives is known for its high reactivity in amine coupling and minimal racemization.

Deprotection Chemistry of Boc and Bom Groups

The selective removal of the Boc and Bom protecting groups is a fundamental aspect of using this compound in multi-step peptide synthesis. The ability to deprotect these groups under different conditions allows for a flexible and controlled synthetic strategy.

Acidolytic Cleavage of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. uwec.edu It is stable to basic and nucleophilic conditions but can be readily removed by treatment with moderately strong acids. alchemyst.co.ukorganic-chemistry.org Trifluoroacetic acid (TFA) is the most commonly used reagent for Boc deprotection. uwec.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) and proceeds rapidly at room temperature. uwec.edu The mechanism involves the protonation of the Boc group, followed by the formation of a stable tert-butyl cation and the release of the free amine. organic-chemistry.org

Table 1: Common Reagents for Boc Group Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 20-30 min | uwec.edu |

| Hydrogen Chloride (HCl) | 4 N in 1,4-Dioxane, 35 min | uwec.edu |

Hydrogenolytic Removal of the Bom Group

The benzyloxymethyl (Bom) group is typically removed under hydrogenolytic conditions. nih.gov This method involves the use of hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov The reaction cleaves the benzyl-oxygen bond, releasing the free imidazole side chain. While generally effective, the hydrogenolytic cleavage of the Bom group can sometimes be unreliable and may require specific conditions to avoid side reactions, such as the saturation of double bonds in other parts of the molecule. alchemyst.co.uknih.gov Optimized conditions, such as the addition of water and formic acid to an isopropanol-based hydrogenation system, have been shown to improve the reaction rate and selectivity. nih.gov

Table 2: Conditions for Hydrogenolytic Removal of the Bom Group

| Catalyst | Solvent System | Additives | Pressure | Reference |

| 10% Pd-C | Isopropanol/Water (10:1) | Formic Acid (0.5%) | 1 atm H₂ | nih.gov |

Orthogonal Protecting Group Strategies

The differential stability of the Boc and Bom protecting groups allows for their selective removal in the presence of each other, a concept known as orthogonal protection. This strategy is fundamental in complex organic synthesis, particularly in peptide chemistry, as it enables the deprotection of one functional group without affecting others. google.compeptide.com

The Boc group is acid-labile, while the Bom group is stable to acidic conditions but removable by hydrogenolysis. google.com This orthogonality allows for the selective deprotection of the α-amino group (Boc removal) to permit peptide chain elongation, while the imidazole side chain remains protected by the Bom group. peptide.com Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can also be incorporated into an orthogonal strategy with Boc and Bom. google.com This multi-level protection scheme provides chemists with precise control over the synthetic route, allowing for the construction of complex peptides with various functional groups. peptide.comrsc.org

Mitigation of Side Reactions During Deprotection (e.g., formaldehyde (B43269) formation)

The use of the benzyloxymethyl (Bom) group for the protection of the π-nitrogen of the histidine imidazole ring is a well-established strategy in peptide synthesis, particularly within the Boc/Bn solid-phase framework. ug.edu.pl While effective, the cleavage of the Bom group, typically under strong acidic conditions such as with hydrogen fluoride (B91410) (HF), is known to generate formaldehyde as a byproduct. ug.edu.plresearchgate.net This reactive aldehyde can lead to significant side reactions with other functional groups present in the peptide sequence. researchgate.net

One of the most common and problematic side reactions involves the interaction of formaldehyde with a cysteine (Cys) residue. This reaction can lead to the near-complete conversion of the Cys-peptide into a thiazolidinyl (Thz)-peptide during the isolation and purification steps following HF cleavage. researchgate.net Other susceptible residues include N-terminal tryptophan (Trp), which can be converted to a tetrahydro-β-carboline derivative, and N-methylanthranyl (Nma) groups, which can form dihydroquinazoline (B8668462) derivatives. researchgate.net

To counteract these undesirable modifications, various scavenger strategies have been developed. The primary goal of these scavengers is to react with the liberated formaldehyde before it can modify the target peptide. Research has shown that hydroxylamine (B1172632) derivatives are highly effective for this purpose. The addition of compounds like methoxyamine hydrochloride (MeONH₂·HCl) to the HF cleavage mixture can effectively suppress the modifications arising from formaldehyde generation. researchgate.net The suppressive capability of these hydroxylamine derivatives has been demonstrated to be comparable to using a large excess of cysteine hydrochloride, but without the associated purification challenges. researchgate.net

The mechanism of mitigation involves the scavenger reacting with the liberated formaldehyde, which may exist in the cleavage mixture as an N-hydroxymethylated species on the histidine side chain before being fully released into the solution. researchgate.net

| Susceptible Residue/Group | Side Product | Mitigation Strategy | Reference |

|---|---|---|---|

| Cysteine (Cys) | Thiazolidinyl (Thz)-peptide | Addition of hydroxylamine derivatives (e.g., MeONH₂·HCl) during cleavage | researchgate.net |

| N-terminal Tryptophan (Trp) | Tetrahydro-β-carboline derivative | Use of appropriate scavengers | researchgate.net |

| N-methylanthranyl (Nma) group | Dihydroquinazoline derivative | Use of appropriate scavengers | researchgate.net |

Imidazole Ring Reactivity and Tautomerism in Protected Histidine

The imidazole side chain of histidine is unique among the proteinogenic amino acids due to its aromatic character and its pKa being close to physiological pH (around 6.0-7.0). unil.chacs.org This allows it to function as both a proton donor and acceptor in biological systems. acs.orgrsc.org The neutral imidazole ring exists as two distinct, rapidly interconverting tautomers: the Nτ-H (or N3-H) tautomer and the Nπ-H (or N1-H) tautomer. In the Nτ-H form, the proton is on the nitrogen atom further from the amino acid backbone, whereas in the Nπ-H form, the proton is on the nitrogen nearer to the backbone. A third, protonated state (imidazolium ion) exists at lower pH values where both nitrogen atoms are protonated. unil.chnih.gov

The distribution between these tautomeric forms is highly dependent on the local microenvironment and pH. nih.gov The neutral imidazole ring is nucleophilic and can act as a base, a property central to the catalytic mechanism of many enzymes. rsc.org However, this reactivity can be problematic during chemical peptide synthesis, leading to side reactions and racemization.

In this compound, the imidazole ring is specifically protected at the N-3 position, which corresponds to the π-nitrogen. This protection has a profound effect on the ring's reactivity and tautomerism. By covalently modifying the π-nitrogen with the Bom group, the equilibrium between the two neutral tautomers is eliminated. The system is locked, preventing the proton from shuttling between the two ring nitrogens. This simplifies the chemical behavior of the histidine residue during synthesis, as the nucleophilic character of the π-nitrogen is masked, preventing it from participating in undesired acylation or alkylation reactions.

| State | Description | Role of Bom Protection | Reference |

|---|---|---|---|

| Nτ-H (N3-H) Tautomer | Neutral form; proton on the nitrogen atom distal to the Cα backbone. | The Bom group on the Nπ nitrogen prevents interconversion between the two neutral tautomers. | |

| Nπ-H (N1-H) Tautomer | Neutral form; proton on the nitrogen atom proximal to the Cα backbone. | ||

| Imidazolium Ion (H+) | Protonated form with a positive charge; exists at pH < pKa. | Protection does not prevent protonation of the Nτ nitrogen. | unil.chnih.gov |

Stereochemical Integrity and Racemization Control Mechanisms

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical. Histidine derivatives are particularly susceptible to racemization during the activation and coupling steps of peptide bond formation. researchgate.net This heightened risk is attributed to the involvement of the unprotected π-nitrogen of the imidazole ring. researchgate.netuwec.edu The general mechanism for racemization of N-urethane-protected amino acids often proceeds through the formation of a 5(4H)-oxazolone intermediate. core.ac.uk In the case of unprotected histidine, the neighboring imidazole side chain can facilitate this process, leading to a significant loss of stereochemical purity.

The regioselective protection of the π-nitrogen is a widely accepted and effective strategy to suppress this racemization. researchgate.net The introduction of the benzyloxymethyl (Bom) group at the Nπ position, as in this compound, provides steric hindrance and electronic stabilization that effectively prevents the involvement of the imidazole ring in any side reactions that would lead to racemization. researchgate.netuwec.edu

By blocking the π-nitrogen, the pathway to racemization via mechanisms involving this nitrogen is shut down. uwec.edu This ensures that when the carboxyl group is activated for coupling (e.g., as an active ester or using a coupling reagent like carbodiimide), the stereocenter at the α-carbon remains configurationally stable. Consequently, the use of Nπ-Bom protected histidine derivatives allows for their racemization-free incorporation into peptide chains, which is crucial for the synthesis of biologically active peptides with high fidelity. uwec.edu

Advanced Applications in Peptide Synthesis and Chemical Biology Research

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each reaction cycle. The success of SPPS, particularly for long or complex sequences, is highly dependent on the efficiency of its two primary steps: deprotection and coupling. The use of precisely protected amino acids like Boc-His(3-Bom)-OMe HCl is fundamental to this process.

This table illustrates the critical importance of achieving near-quantitative yields in each coupling step to ensure a successful synthesis, a goal facilitated by the use of appropriate protecting groups.

One of the most significant challenges associated with incorporating histidine into a peptide sequence is the risk of racemization. The unprotected imidazole (B134444) side chain can catalyze the epimerization of the activated amino acid, leading to the incorporation of D-histidine instead of the natural L-histidine. peptide.com This loss of chiral integrity results in diastereomeric impurities that are often difficult to separate from the target peptide, severely compromising its purity and biological function.

The strategic placement of the Bom group on the π-nitrogen of the imidazole ring effectively suppresses this racemization pathway. peptide.comsigmaaldrich.com Research has demonstrated that coupling with N-π-protected Boc-His(Bom) derivatives results in the racemization-free incorporation of the histidine residue. nih.gov In one study investigating the synthesis of a Luteinizing Hormone-Releasing Factor (LHRH) analog, the coupling of BOC-His(BOM) to a peptide fragment showed that practically no racemization occurred during the synthesis step itself. nih.gov The small (1%) amount of D-histidine detected was attributed to the starting material, not the coupling reaction, highlighting the effectiveness of the Bom group in maintaining sequence integrity. nih.gov

Table 2: Comparison of Histidine Derivatives in Peptide Synthesis

| Histidine Derivative | Imidazole Protection | Racemization Risk During Coupling | Key Advantage |

|---|---|---|---|

| Boc-His-OH | None | High | Lower Cost |

| Boc-His(Tos)-OH | τ-Nitrogen (Tosyl) | Moderate (Tos group is labile to HOBt) peptide.com | Commonly used |

| Boc-His(Bom)-OH | π-Nitrogen (Bom) | Very Low / Negligible nih.gov | Suppresses racemization effectively peptide.com |

The Boc/Bzl protection strategy used in SPPS involves repetitive treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the temporary Nα-Boc group. The side-chain protecting groups, such as the Bom group, must remain stable under these conditions to prevent premature deprotection and subsequent side reactions. The Bom group fulfills this requirement, protecting the imidazole ring throughout the chain assembly process. peptide.com

However, a critical consideration arises during the final cleavage step, where the completed peptide is released from the resin and all side-chain protecting groups are removed, usually with a strong acid like hydrofluoric acid (HF). The cleavage of the His(Bom) side chain is known to release formaldehyde (B43269) as a byproduct. Formaldehyde can react with other nucleophilic side chains in the peptide, particularly tryptophan and cysteine, leading to undesired modifications and a decrease in the purity of the final product.

To prevent this, a common strategy is to include scavengers in the cleavage cocktail. These are molecules that react with and neutralize the harmful byproducts. Dithioethane (DTE) or other "soft" nucleophiles are often added to the cleavage mixture to trap the released formaldehyde, thereby protecting the integrity of the synthesized peptide. peptide.com

Impact on Peptide Purity and Sequence Integrity

Applications in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a vital technique, especially for the large-scale production of peptides or for synthesizing sequences that are difficult to assemble on a solid support. nih.gov This method includes strategies like stepwise elongation and the coupling of larger, pre-synthesized peptide segments, known as fragment condensation.

Fragment condensation is a powerful strategy for synthesizing large peptides and proteins. It involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together in solution. thieme-connect.deresearchgate.net This approach can be more efficient than a linear, stepwise synthesis for very long chains.

The success of fragment condensation hinges on the ability to couple the fragments without side reactions or racemization, particularly at the C-terminal amino acid of the activating fragment. Derivatives like this compound are well-suited for preparing these fragments. The Bom group ensures the chiral stability of the histidine residue, which is crucial if it is at the C-terminus of a fragment to be activated. thieme-connect.de

A study on an LHRH analog provided a clear example of this application, where a BOC-His(BOM) derivative was successfully coupled to a nine-amino-acid fragment ((D-Trp)6-LHRH3-10) using various activating agents. nih.gov The analysis proved that the Bom protecting group was highly effective in preventing racemization during this solution-phase fragment condensation step. nih.gov This makes Boc-His(Bom) derivatives invaluable tools for convergent synthesis strategies that rely on the coupling of complex peptide segments. peptide.comthieme-connect.de

Table 3: Research Findings on Boc-His(BOM) in Fragment Condensation

| Study Subject | Fragments Coupled | Coupling Method | Key Finding | Reference |

|---|

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and, in some cases, improve yields and purity. In peptide synthesis, microwave energy can accelerate both the deprotection and coupling steps.

The use of this compound and its derivatives is compatible with microwave-assisted solution-phase synthesis. Research has demonstrated an environmentally benign protocol for peptide synthesis in neat water, where microwave irradiation facilitates the coupling reaction. In one example, Boc-His(Bom)-OH was successfully coupled to an arginine methyl ester.

Table 4: Microwave-Assisted Synthesis of a Boc-His(Bom)-Containing Dipeptide

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Conditions | Product | Yield | Purity (HPLC) | Reference |

|---|

This result showcases the utility of Bom-protected histidine in modern, rapid synthesis protocols, achieving high purity and good yield in an aqueous medium, which is a significant step towards greener chemistry. google.com

Fragment Condensation Approaches

Role in the Synthesis of Complex Peptide Architectures

The stability afforded by the dual protecting groups makes this compound an ideal reagent for multi-step solid-phase peptide synthesis (SPPS) and solution-phase synthesis, where preventing side reactions is paramount. The Bom group's specific placement on the π-nitrogen is instrumental in overcoming common challenges associated with incorporating histidine residues into peptide chains. uwec.edu

This compound is frequently utilized in the synthesis of modified peptides and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with enhanced stability or altered properties. The robust nature of the Bom protecting group allows for a wide range of chemical transformations to be performed on the growing peptide chain without compromising the integrity of the histidine side chain. chemimpex.com

In the field of chemical biology, this compound serves as a valuable component for developing chemical probes and bioconjugates. Bioconjugation involves the covalent attachment of a peptide to another molecule, such as a fluorescent dye, a nanoparticle, or a larger protein, to create a tool for studying biological systems. chemimpex.com

The strategic use of this compound in peptide synthesis ensures that the histidine residue is properly protected until the final stages of synthesis. After the peptide chain is assembled, the protecting groups can be removed, and the now-free imidazole side chain or other engineered sites on the peptide can be used as a handle for conjugation. This methodology is employed to create targeted delivery systems and diagnostic agents. chemimpex.com The stability of the Bom group during synthesis is critical, as it allows for the selective deprotection and modification necessary to attach the peptide to surfaces or other biomolecules, a foundational step in the development of many research probes. chemimpex.com

Advanced Analytical and Characterization Methodologies for Boc His 3 Bom Ome Hcl

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for the detailed structural analysis of Boc-His(3-Bom)-OMe HCl, moving beyond simple identification to provide in-depth information about its conformation, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of this compound. auremn.org.brias.ac.in By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can confirm the correct regioisomer and deduce the molecule's preferred conformation in solution.

The position of the Bom protecting group on the imidazole (B134444) ring of histidine is a critical factor influencing the reactivity and subsequent properties of the resulting peptide. bris.ac.uk ¹H NMR spectroscopy is instrumental in distinguishing between the desired 3-Bom regioisomer and the potential 1-Bom impurity. The chemical shifts of the imidazole protons are highly sensitive to the substitution pattern. bris.ac.uk For instance, in a related system, the chemical shifts of the imidazole protons differed significantly between the 1- and 3-substituted isomers, allowing for their unambiguous identification. bris.ac.uk This difference in chemical shifts arises from the distinct electronic environments experienced by the protons in each regioisomer.

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Boc-His(3-Bom)-OMe in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (tert-butyl) | ~1.44 | singlet (s) | Characteristic peak for the Boc protecting group. |

| Imidazole H | ~6.88 | singlet (s) | Chemical shift is indicative of the 3-Bom substitution. |

| Bom CH₂ | ~5.21 | singlet (s) | Methylene protons of the benzyloxymethyl group. |

| Cα-H | Varies | multiplet (m) | |

| Cβ-H₂ | Varies | multiplet (m) | |

| OMe (methyl ester) | Varies | singlet (s) | |

| Benzyl (B1604629) aromatic protons | Varies | multiplet (m) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the imidazole ring, are sensitive to the local electronic and steric environment, further confirming the structure and regioisomeric purity. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a fundamental technique for the precise determination of the molecular weight of this compound and for the identification and quantification of impurities. resolvemass.ca High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, typically within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental composition.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of Boc-His(3-Bom)-OMe (the free base) can be calculated and compared with the experimentally determined value. This confirmation is a critical quality control step.

Beyond molecular weight confirmation, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for impurity profiling. resolvemass.ca This allows for the detection and identification of potential impurities that may arise during synthesis, such as:

The corresponding 1-Bom regioisomer.

Starting materials or reagents that have not been fully removed.

By-products from side reactions, for example, premature cleavage of the Boc or Bom protecting groups.

The high sensitivity of modern mass spectrometers enables the detection of these impurities even at very low levels, ensuring the high purity required for peptide synthesis. resolvemass.ca

Interactive Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Significance |

| Molecular Formula | C₂₀H₂₈ClN₃O₅ | - | Basic chemical information. creative-peptides.comappchemical.com |

| Molecular Weight | 425.91 g/mol | - | Calculated molecular mass of the HCl salt. creative-peptides.comglpbio.com |

| High-Resolution Mass | Confirmed within ±5 ppm | HRMS | Provides high confidence in the elemental composition. |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of the key functional groups within the this compound molecule. libretexts.orglibretexts.org By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. masterorganicchemistry.com

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong absorption in the region of 1670-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibrations of both the Boc urethane (B1682113) and the methyl ester. libretexts.orgspectroscopyonline.com The N-H stretching vibration of the Boc-protected amine typically appears in the region of 3300-3500 cm⁻¹. Other important absorptions include those for C-H bonds (both sp³ and sp² hybridized), C-O bonds, and the aromatic ring of the benzyl group. libretexts.org

While IR spectroscopy is generally not used for detailed conformational analysis in this context, it serves as a quick and reliable quality control check to confirm that the primary functional groups are intact and that no significant unexpected functionalities are present. core.ac.uk

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Boc) | Stretch | 3300-3500 | Medium |

| C-H (aromatic) | Stretch | 3000-3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850-2960 | Strong |

| C=O (Boc & Ester) | Stretch | 1670-1780 | Strong |

| C-O | Stretch | 1000-1300 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both assessing the purity of the final this compound product and for monitoring the progress of the chemical reactions involved in its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound with high accuracy and precision. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA). bris.ac.uk

By monitoring the elution profile with a UV detector, a chromatogram is generated where the area of the main peak corresponding to this compound is compared to the areas of any impurity peaks. This allows for the quantitative determination of purity, often expressed as a percentage. HPLC methods can be optimized to achieve excellent separation of the desired product from closely related impurities, including the 1-Bom regioisomer.

In addition to final product analysis, HPLC is invaluable for monitoring the progress of the synthesis reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product. This real-time information is crucial for optimizing reaction conditions such as temperature, time, and reagent stoichiometry to maximize yield and minimize the formation of by-products.

Interactive Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18, e.g., 4.6 x 150 mm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) | Allows for the effective elution and separation of compounds with varying polarities. bris.ac.uk |

| Flow Rate | ~1 mL/min | Controls the speed of the separation. bris.ac.uk |

| Detection | UV at a specific wavelength (e.g., 220 or 254 nm) | Enables the detection of the analyte and impurities as they elute from the column. |

| Retention Time | Specific to the compound and conditions | A characteristic time for the elution of the main product. |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring and Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. rochester.edubachem.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable mobile phase (eluent).

By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can quickly visualize the progress of the reaction. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative Rf values (retardation factor), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, help in identifying the different components. A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots, especially when Rf values are similar. rochester.edu

While not as quantitative as HPLC, TLC is an indispensable tool for making real-time decisions in the laboratory, such as determining when a reaction is complete or identifying the best solvent system for a subsequent purification step like column chromatography. bris.ac.uk

Advanced Methods for Stereochemical Purity Determination

The stereochemical purity of this compound, a protected amino acid derivative, is a critical quality attribute, particularly when it is used as a key starting material in the synthesis of therapeutic peptides. The presence of the undesired enantiomer can lead to the formation of diastereomeric impurities in the final drug substance, which may have different pharmacological and toxicological profiles. rsc.org Consequently, highly sensitive and accurate analytical methods are required to determine the enantiomeric excess and ensure the stereochemical integrity of the compound.

Advanced analytical methodologies, primarily chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for the stereochemical purity determination of this compound and related protected amino acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For Boc-protected amino acids like this compound, several types of CSPs have proven effective.

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are particularly well-suited for the chiral analysis of N-blocked amino acids. sigmaaldrich.com They offer broad selectivity and can be used in both reversed-phase and polar organic phase modes. sigmaaldrich.com The unique ionic character of these stationary phases facilitates the resolution of a wide range of acidic, basic, and amphoteric racemates. sigmaaldrich.com For t-BOC amino acids, the reversed-phase mode is generally the most effective choice for both CHIROBIOTIC T and R columns. sigmaaldrich.com

Polysaccharide-Based CSPs: Chiral stationary phases derived from polysaccharides like cellulose (B213188) and amylose (B160209) are also extensively used. rsc.org These CSPs, such as CHIRALPAK IA, IC, and QNAX, have demonstrated success in separating enantiomers of various Nα-Fmoc/Boc amino acid derivatives. rsc.org The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the mobile phase composition. rsc.org Mobile phase polarity, in particular, plays a significant role in the chiral recognition process on these CSPs. rsc.org

Method Development and Validation: The development of a chiral HPLC method involves optimizing several parameters to achieve baseline resolution of the enantiomers. These parameters include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and additives), column temperature, and flow rate. rsc.org Once optimized, these methods are validated according to International Council for Harmonisation (ICH) guidelines to be sensitive enough to quantify undesired isomers at levels as low as ≤0.05%. rsc.org

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Application Notes |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, CHIROBIOTIC R) | Reversed-phase: Acetonitrile/Water with volatile buffers (e.g., Ammonium Trifluoroacetate) | UV, LC/MS | Highly effective for t-BOC amino acids. The carboxylate group of the analyte is a key interaction site. sigmaaldrich.com |

| Polysaccharide-Based (e.g., CHIRALPAK IA, IC) | Polar organic or Reversed-phase: Hexane/Ethanol or Acetonitrile/Water with additives | UV | Mobile phase polarity is a critical parameter for achieving chiral recognition. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a versatile and reliable alternative for chiral analysis. mdpi.com This technique can be used with either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift non-equivalence between enantiomers.

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the enantiomeric mixture to form diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. mdpi.com A well-known example is Marfey's reagent, which can be used after the deprotection of the amino acid derivative. sci-hub.senih.gov The resulting diastereomeric derivatives can be separated and quantified by conventional RP-HPLC. sci-hub.se

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net Various CSAs have been developed for the analysis of amino acid derivatives. mdpi.comresearchgate.net For instance, thiourea-based CSAs have been shown to be effective for the enantiodifferentiation of N-protected amino acids. mdpi.comresearchgate.net

Advanced NMR Techniques: In cases where the ¹H-NMR spectrum is complex due to signal overlap, advanced NMR methods can be employed. rsc.org Techniques such as pure shift NMR, 2D J-resolved spectroscopy, and correlation spectroscopy (COSY) can enhance spectral resolution and facilitate the accurate determination of enantiomeric excess. rsc.org Furthermore, multinuclear NMR, including ¹³C, ¹⁹F, ³¹P, and ⁷⁷Se NMR, can provide additional probes for chiral discrimination, especially when proton signals are not well-resolved. nih.gov For example, ¹³C-NMR can be a valuable tool as the chemical shift differences between diastereomers can be observed for multiple carbon atoms, providing a means for cross-verification. nih.gov

| NMR Method | Reagent/Technique | Key Principle | Typical Nuclei Observed |

|---|---|---|---|

| Chiral Derivatizing Agents (CDAs) | Marfey's Reagent | Formation of stable diastereomers with distinct NMR signals. sci-hub.senih.gov | ¹H, ¹³C |

| Chiral Solvating Agents (CSAs) | Thiourea-based CSAs, VAPOL-phosphoric acid | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence. mdpi.comresearchgate.netrsc.org | ¹H, ¹³C, ³¹P |

| Advanced 2D NMR | J-resolved, COSY | Enhances spectral resolution to separate overlapping signals. rsc.org | ¹H |

| Multinuclear NMR | ¹³C, ¹⁹F, ³¹P, ⁷⁷Se NMR | Utilizes other magnetically active nuclei for chiral discrimination when ¹H NMR is insufficient. nih.gov | ¹³C, ¹⁹F, ³¹P, ⁷⁷Se |

Derivatives, Analogues, and Research Probes Derived from Boc His 3 Bom Ome Hcl

Synthesis of Modified Boc-Histidine Derivatives

The strategic placement of protecting groups on Boc-His(3-Bom)-OMe HCl allows for its use in the synthesis of a variety of modified Boc-histidine derivatives. The Boc group protects the α-amino group from unwanted reactions, while the Bom group shields the imidazole (B134444) side chain, which is susceptible to racemization and other side reactions during peptide coupling. chempep.com

Researchers have utilized this compound as a starting material to introduce various modifications. For instance, it can be converted to its corresponding acid, Boc-His(3-Bom)-OH, which is essential for peptide synthesis. bachem.com This derivative can then be coupled with other amino acids or molecules with minimal risk of racemization at the histidine residue. bachem.com

Furthermore, the ester group can be modified or replaced to create derivatives with different reactivity profiles. One such example is the conversion to an N-hydroxysuccinimide (OSu) ester, resulting in Boc-His(3-Bom)-OSu. This activated ester is highly efficient for coupling with primary amines to form stable amide bonds, a common strategy in both solid-phase peptide synthesis (SPPS) and bioconjugation.

A comparative table of related histidine derivatives highlights the versatility of these modifications:

| Compound Name | Key Protecting Groups | Primary Application |

| This compound | Boc (α-amino), Bom (imidazole) | Peptide synthesis precursor chemimpex.com |

| Boc-His(3-Bom)-OH | Boc (α-amino), Bom (imidazole) | Active component in peptide coupling bachem.com |

| Boc-His(3-Bom)-OSu | Boc (α-amino), Bom (imidazole), OSu (carboxyl activation) | Efficient peptide coupling and bioconjugation |

| Fmoc-His(3-Bum)-OH | Fmoc (α-amino), Bum (imidazole) | Alternative for Fmoc-based peptide synthesis bris.ac.uk |

The synthesis of these derivatives often involves standard organic chemistry transformations. For example, the hydrolysis of the methyl ester in this compound to yield the carboxylic acid can be achieved under basic conditions, while the formation of the OSu ester involves reaction with N-hydroxysuccinimide in the presence of a coupling agent.

Development of Conformationally Constrained Histidine Analogues

The flexibility of the histidine side chain can be a disadvantage in the design of peptides with specific three-dimensional structures. To address this, researchers have focused on developing conformationally constrained histidine analogues. While direct use of this compound in all these syntheses is not always the case, the principles of its protecting group strategy are often applied.

One approach to constrain the conformation is through the synthesis of cyclic analogues. The Pictet-Spengler reaction, for example, can be used to create tetrahydroquinoline derivatives from histidine, effectively locking the side chain. mdpi.com Another strategy involves the incorporation of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) into a dipeptide with histidine, such as in Boc-His(Trt)-Aib-OH, which promotes the formation of helical structures. chempep.com

The synthesis of β-homo-histidine derivatives represents another avenue for creating analogues with altered backbones. mdpi.com Although initial attempts at Arndt-Eistert homologation using Boc-His(τ-BOM)-OH were unsuccessful, the use of a tosyl (Ts) protecting group on the imidazole ring allowed for the synthesis of the desired β3-homo-histidine. mdpi.com This highlights the importance of the choice of protecting group on the imidazole ring for the success of certain chemical transformations.

Application in the Design and Synthesis of Biochemical Research Tools (excluding clinical)

This compound and its derivatives are instrumental in the creation of non-clinical biochemical research tools. creative-peptides.com These tools are essential for studying biological processes, such as enzyme mechanisms and protein-protein interactions.

The ability to selectively modify the histidine residue after incorporating it into a peptide allows for the introduction of labels, such as fluorescent tags or biotin. The activated OSu derivative, Boc-His(3-Bom)-OSu, is particularly useful for these bioconjugation reactions, enabling the attachment of peptides to other biomolecules or surfaces.

Furthermore, this compound can be used to synthesize peptide fragments that serve as substrates or inhibitors for enzymes. For example, peptides containing modified histidine residues can be used to probe the active site of an enzyme or to study the role of histidine in enzymatic catalysis. The stability provided by the Bom group is crucial during the synthesis of these complex research tools.

Precursors to Specific Peptide Fragments for Advanced Chemical Research

In the realm of advanced chemical research, this compound serves as a precursor for the synthesis of specific and often complex peptide fragments. chemimpex.com These fragments can be used in a variety of non-clinical research applications, including the study of protein folding, the development of new synthetic methodologies, and the creation of novel materials.

For example, the synthesis of a challenging peptide sequence, TGF-β(34-43), was successfully achieved using a related derivative, Fmoc-His(3-Bum)-OH. bris.ac.uk The use of the Bum protecting group on the imidazole ring was critical to prevent side reactions during the synthesis. This demonstrates the importance of having access to a range of protected histidine building blocks for the synthesis of complex peptides.

The ability to synthesize well-defined peptide fragments is also crucial for the development of peptide-based materials. For instance, peptides containing histidine can self-assemble into various nanostructures, and the precise sequence and modifications of these peptides, enabled by precursors like this compound, can control the properties of the resulting materials.

Future Research Directions and Unexplored Avenues in Boc His 3 Bom Ome Hcl Chemistry

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of Boc-His(3-Bom)-OMe HCl and related derivatives has traditionally relied on multi-step procedures involving protection, activation, and purification. Current research is geared towards developing more streamlined and environmentally benign methodologies.

Detailed research has focused on optimizing individual steps of the synthesis. For instance, the protection of amino groups using Boc anhydride (B1165640) (Boc₂O) can be catalyzed by recyclable systems like 1-alkyl-3-methylimidazolium cation-based ionic liquids, which enhance chemoselectivity. organic-chemistry.org Another green alternative involves using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and catalyst for efficient and chemoselective N-Boc protection of amines. organic-chemistry.org

A significant area of improvement lies in the deprotection of the Bom group. Hydrogenolytic cleavage using Palladium (Pd) catalysts is common, but can be slow or lead to side reactions. nih.gov Research into optimizing these conditions has shown that the addition of water to isopropanol-based hydrogenation reactions can suppress the formation of over-reduced by-products, while the addition of small amounts of formic acid can dramatically improve the reaction rate. nih.gov Chemoenzymatic strategies, which pair biological catalysts with traditional synthetic methods, represent a novel frontier, as demonstrated in the synthesis of complex natural products containing modified amino acids. nih.gov These methods offer high selectivity under mild conditions, reducing the need for extensive protecting group manipulations. Furthermore, a drive to replace hazardous procedures, such as the Arndt-Eistert homologation, with safer and more efficient methods for creating related β³-amino acids underscores the trend towards greener synthetic pathways. nih.gov

| Approach | Key Reagents/Catalysts | Primary Advantage | Reference |

|---|---|---|---|

| Catalytic Boc Protection | Ionic Liquids or HFIP with Boc₂O | High chemoselectivity and catalyst/solvent recyclability. | organic-chemistry.org |

| Optimized Hydrogenolysis | 10% Pd-C with iPrOH-H₂O and HCO₂H | Faster reaction rates and suppression of by-products during Bom deprotection. | nih.gov |

| Chemoenzymatic Synthesis | Hydroxylase enzymes (e.g., GetF, GetI) | High stereoselectivity and regioselectivity under mild, aqueous conditions. | nih.gov |

| Hazardous Reagent Avoidance | Alternative homologation routes avoiding diazomethane | Improved safety profile for synthesis of related β-amino acids. | nih.gov |

Development of Orthogonal Protecting Group Strategies

Orthogonal protection, where specific protecting groups can be removed under distinct conditions without affecting others, is a cornerstone of modern peptide synthesis. organic-chemistry.orguchicago.edu The this compound molecule is a classic example of a component used in the Boc/benzyl (B1604629) (Bn) strategy for solid-phase peptide synthesis (SPPS). researchgate.net

In this strategy, the Nα-Boc group serves as a temporary protector, removed at each coupling cycle by treatment with an acid like trifluoroacetic acid (TFA). uwec.edu The Bom group on the histidine side chain, conversely, is a "permanent" protecting group, designed to be stable to the repeated TFA treatments but removable during the final cleavage from the resin, typically with a stronger acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netnih.gov This orthogonality is crucial for building long peptide chains without unintended side reactions. researchgate.net

However, challenges remain. Research has shown that the Nα-Boc group on a His(Bom) residue can be surprisingly resistant to deprotection under standard TFA conditions, sometimes requiring prolonged reaction times or higher acid concentrations to ensure complete removal and prevent amino acid deletion products. nih.gov The cleavage of the Bom group itself can liberate formaldehyde (B43269), which may cause side reactions like formylation or the formation of thiazolidines with N-terminal cysteine residues, necessitating the use of scavengers. nih.govrsc.orgrsc.orgbachem.com

Future research aims to develop new protecting groups for the histidine imidazole (B134444) that offer the same robust protection as Bom but with cleaner cleavage characteristics. The development of groups that are orthogonal not only to acid/base lability but also to other stimuli (e.g., light, specific enzymes) could open up new avenues for complex molecular construction.

| Protecting Group | Typical Cleavage Conditions | Stability | Orthogonal Partner Example | Reference |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) | Stable to bases and nucleophiles. | Fmoc (base-labile) | organic-chemistry.orguwec.edu |

| Bom (benzyloxymethyl) | Strong Acid (HF), Hydrogenolysis | Stable to TFA and bases. | Boc (labile in mild acid) | researchgate.net |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (Piperidine) | Stable to mild acid. | Boc (acid-labile) | organic-chemistry.org |

| Trt (Trityl) | Acid (TFA) | Stable to bases. Often used with Fmoc strategy. | Fmoc (base-labile) | researchgate.netmdpi.com |

| Tos (Tosyl) | Strong Acid (HF) | Stable to mild acid and base. | Boc (labile in mild acid) | uwec.edumdpi.com |

Computational Studies on Reactivity and Selectivity

While experimental work has revealed phenomena such as the difficult deprotection of the Boc group from His(Bom) residues, the underlying electronic and steric reasons are not fully elucidated. nih.gov Computational chemistry offers a powerful tool to investigate these challenges at a molecular level. Future research could leverage quantum mechanical methods, such as Density Functional Theory (DFT), to model the transition states of deprotection reactions.

Such studies could calculate the activation energies for Boc group removal from various amino acid residues, providing a theoretical explanation for the observed increased stability in the context of a Bom-protected histidine. These models could also explore the mechanism of Bom group cleavage and the subsequent formation of formaldehyde, potentially guiding the design of more effective scavenger systems or next-generation protecting groups that cleave via alternative, cleaner pathways.

Exploration of Novel Applications in Bioorganic and Supramolecular Chemistry

The primary application of this compound is as a versatile building block for the synthesis of peptides. chemimpex.com These peptides are often developed as potential therapeutics, targeting specific biological pathways or acting as enzyme inhibitors. chemimpex.com For example, modified histidine building blocks are essential in the synthesis of novel antibiotic analogs like GE81112 B1, which inhibit bacterial protein synthesis. nih.gov

Beyond linear peptides, there is growing interest in using such derivatives in more complex molecular architectures. In bioorganic chemistry , this includes the creation of peptidomimetics, where the peptide backbone or side chains are modified to enhance stability, control conformation, and improve biological activity. nih.govmdpi.com The histidine side chain is particularly important for its role in metal ion coordination and enzyme catalysis, and incorporating protected versions allows for the precise construction of artificial metalloenzymes or targeted diagnostic agents. chemimpex.com